molecular formula C5HF2N3 B14887592 4,6-Difluoropyrimidine-2-carbonitrile

4,6-Difluoropyrimidine-2-carbonitrile

Cat. No.: B14887592
M. Wt: 141.08 g/mol
InChI Key: IZMMSQXDVQHJCM-UHFFFAOYSA-N
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Description

4,6-Difluoropyrimidine-2-carbonitrile is an organic compound with the molecular formula C5HF2N3. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 4,6-Difluoropyrimidine-2-carbonitrile typically involves the reaction of 4,6-difluoropyrimidine with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,6-Difluoropyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sodium hydride, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Difluoropyrimidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Difluoropyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,6-Difluoropyrimidine-2-carbonitrile can be compared with other similar compounds, such as:

  • 4,6-Dichloropyrimidine
  • 4,6-Dibromopyrimidine
  • 2,4-Difluoropyrimidine

These compounds share structural similarities but differ in their chemical properties and reactivity due to the presence of different substituents.

Properties

Molecular Formula

C5HF2N3

Molecular Weight

141.08 g/mol

IUPAC Name

4,6-difluoropyrimidine-2-carbonitrile

InChI

InChI=1S/C5HF2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H

InChI Key

IZMMSQXDVQHJCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1F)C#N)F

Origin of Product

United States

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